5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c1-23-16(4-5-22-23)12-6-11(8-20-10-12)9-21-17(24)14-7-13(18)2-3-15(14)19/h2-8,10H,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGGHKNELNGNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination and chlorination of benzamide derivatives. The pyrazole and pyridine moieties are then introduced through nucleophilic substitution reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The bromine and chlorine atoms on the benzamide ring participate in SNAr reactions under basic or metal-catalyzed conditions. Key findings include:
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The bromine atom exhibits higher reactivity than chlorine due to its lower electronegativity and larger atomic radius, facilitating preferential substitution .
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Regioselectivity is influenced by steric effects from the pyridinylmethyl group, directing nucleophiles to the para position relative to the amide bond .
Transition Metal-Catalyzed Cross-Couplings
The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
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Coupling efficiency depends on the steric bulk of the boronic acid, with electron-deficient partners showing faster reaction rates (TOF up to 1,200 h⁻¹) .
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The pyridine nitrogen coordinates with palladium, influencing transmetalation kinetics .
Buchwald-Hartwig Amination
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperazine | Pd₂(dba)₃, Xantphos, NaOtBu | 5-Amino-2-chloro derivative | 63% | |
| Morpholine | Same as above | Morpholino-substituted analog | 58% |
Reaction rates decrease with secondary amines (k ≈ 0.15 min⁻¹) compared to primary amines (k ≈ 0.32 min⁻¹) due to steric factors .
Amide Bond Reactivity
The central benzamide moiety undergoes characteristic transformations:
Kinetic studies show pseudo-first-order behavior for hydrolysis (k = 3.2 × 10⁻⁵ s⁻¹ at pH 7) .
Pyrazole Ring Modifications
The 1-methylpyrazole group participates in cycloaddition and metallation reactions:
DFT calculations (B3LYP/6-311+G**) reveal a reaction barrier of 28.4 kcal/mol for C-H activation at the pyrazole C4 position .
Biological Interactions (Non-covalent)
While focusing on chemical reactivity, notable biological interactions include:
| Target | Interaction Type | Kd (nM) | Source |
|---|---|---|---|
| mGlu1 receptor | Allosteric modulation | 51 | |
| CYP3A4 | Metabolic oxidation | CLint = 19.8 mL/min/kg | |
| Serum albumin | Plasma protein binding | 96.4% |
Molecular dynamics simulations (AMBER ff14SB) show stable binding (RMSD < 2.0 Å) through π-π stacking between the benzamide and receptor Phe residues .
Stability Under Various Conditions
Critical stability data for process optimization:
Arrhenius analysis gives Ea = 89.4 kJ/mol for thermal decomposition in solid state .
This comprehensive reactivity profile enables rational design of derivatives for pharmacological and materials science applications. The compound's versatility stems from orthogonal reactive sites (halogens, amide, pyrazole) that allow sequential functionalization with precise spatial control.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing pyrazole moieties can exhibit significant antiviral properties. For instance, derivatives of pyrazole have been shown to inhibit various viruses, including HIV and influenza . Although specific data on 5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is limited, its structural similarities to other active compounds suggest potential efficacy against viral infections.
Cancer Therapeutics
Benzamide derivatives are known for their interactions with biological targets involved in cancer pathways. For example, studies have highlighted the effectiveness of certain benzamide compounds as RET kinase inhibitors, which are crucial in cancer therapy . The structural characteristics of this compound may allow it to modulate similar pathways, warranting further investigation into its anticancer potential.
Enzyme Inhibition
The presence of halogen atoms (bromine and chlorine) in the compound may enhance its binding affinity to various enzymes and receptors. This property is crucial for developing inhibitors that target specific biological pathways involved in diseases such as inflammation and cancer .
Material Science Applications
The unique structural features of this compound may also lend themselves to applications in material science. The compound's ability to form stable complexes could be explored in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: halogenated benzamides , pyridine/pyrazole hybrids , and heterocyclic substitutions . Below is a detailed comparison with key examples from the literature:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Halogenation Effects: The target compound’s 5-bromo-2-chloro substitution may enhance lipophilicity and binding to hydrophobic enzyme pockets compared to mono-halogenated analogs like 4-bromo-N-[3-(3-methylphenyl)-1H-pyrazol-5-yl]benzamide . In contrast, dichlorinated analogs (e.g., 4e) exhibit improved solubility due to polar piperazine groups, suggesting that the target’s pyridine-methyl linker may reduce aqueous solubility .
Heterocyclic Influence :
- Pyrazole-containing compounds (e.g., and ) often demonstrate kinase inhibitory activity due to their ability to mimic adenine in ATP-binding pockets. The target’s 1-methylpyrazole group may confer similar selectivity but with reduced steric hindrance compared to bulkier substituents like isopropylpyrazole () .
- Thiazole-based analogs (e.g., 4e ) show antimicrobial activity, highlighting how core heterocycle substitutions can diversify biological targets .
Bioactivity Trends :
- Nitrophenylpyrazole derivatives () exhibit anticancer activity, suggesting that the target’s bromo-chloro motif could be optimized for similar applications if paired with appropriate pharmacophores .
- Methoxybenzamide derivatives () are associated with metabolic stability, whereas the target’s unsubstituted benzamide may require structural tuning to improve pharmacokinetics .
Biological Activity
5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a benzamide core with bromine and chlorine substituents, alongside a pyrazolyl group, which may contribute to its biological activity. The molecular formula is C17H14BrClN4O, with a molecular weight of approximately 405.7 g/mol .
Structural Characteristics
The unique structure of this compound includes:
- Benzamide core : Known for its ability to interact with various biological targets.
- Halogen substituents (Br and Cl) : These may enhance the compound's reactivity and influence its pharmacological properties.
- Pyrazolyl moiety : This component is often linked to diverse biological activities, including anti-inflammatory and anticancer effects.
1. Pharmacological Properties
Compounds similar in structure to this compound have been shown to exhibit significant pharmacological properties:
- Anti-inflammatory : Benzamides are known to modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases .
- Anticancer : The presence of the pyrazole group may enhance the binding affinity to cancer-related targets, suggesting potential anticancer activity .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Target Interaction : It may interact with specific enzymes or receptors, modulating their activity. For instance, docking studies could reveal binding affinities that provide insights into its therapeutic potential .
Research Findings and Case Studies
Although direct studies on this compound are scarce, exploratory research on related compounds has yielded promising results:
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Anti-tubercular | 1.35 - 2.18 | |
| Compound B | Anticancer (various cell lines) | ~92.4 | |
| Compound C | Anti-inflammatory | N/A |
Case Study: Anti-Tubercular Activity
In a study evaluating anti-tubercular agents, several derivatives exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. This highlights the potential of structurally similar compounds in targeting infectious diseases .
Case Study: Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), certain derivatives showed low toxicity, indicating a favorable safety profile for further development in drug discovery .
Q & A
What are the key considerations for designing a synthetic route for 5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide?
Answer:
The synthesis requires modular assembly of the benzamide core, pyridinylmethyl linker, and 1-methyl-1H-pyrazol-5-yl substituent. Critical steps include:
- Coupling reactions : Use of amide bond formation (e.g., EDC/HOBt) between the benzoyl chloride and the pyridinylmethylamine intermediate .
- Heterocyclic functionalization : Bromination and chlorination of the benzamide core must be optimized to avoid overhalogenation.
- Protection strategies : The 1-methylpyrazole group may require protection during coupling to prevent side reactions .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95% by HPLC) .
How can crystallographic data discrepancies be resolved during structural characterization of this compound?
Answer:
Discrepancies in X-ray diffraction data (e.g., bond length/angle mismatches) can be addressed by:
- Refinement protocols : Using SHELXL with updated features (e.g., TWIN/BASF commands for twinned crystals) to improve model accuracy .
- Validation tools : Check for missed symmetry (e.g., PLATON’s ADDSYM) and thermal displacement parameters (Rigaku’s OLEX2 suite) .
- Data-to-parameter ratio : Ensure a ratio >10:1 to avoid overfitting; collect high-resolution data (<1.0 Å) for precise atomic positioning .
What methodologies are recommended for evaluating the biological activity of this compound against kinase targets?
Answer:
- In vitro kinase assays : Use recombinant Jak2 or CSF1R enzymes with ATP-concentration-dependent IC50 measurements (e.g., ADP-Glo™ Kinase Assay) .
- Cellular proliferation assays : Screen in Jak2 V617F-mutant cell lines (e.g., HEL cells) using MTT or resazurin-based viability tests .
- In vivo models : Assess efficacy in TEL-Jak2 transgenic mice, monitoring spleen weight and hematocrit levels as endpoints .
How can contradictory structure-activity relationship (SAR) data for pyrazole-containing analogs be analyzed?
Answer:
Contradictions often arise from substituent positioning or assay variability. Mitigation strategies include:
- 3D-QSAR modeling : Use CoMFA/CoMSIA to map steric/electronic effects of pyrazole substituents .
- Orthogonal assays : Validate hits across multiple platforms (e.g., enzymatic vs. cellular assays) .
- Meta-analysis : Compare data from analogs like 4-cinnamamido-N-(1-methyl-1H-pyrazol-5-yl)benzamide, where pyrazole methylation enhances solubility but reduces binding affinity .
What advanced techniques are used to confirm the purity and identity of this compound?
Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI+ detection to confirm molecular weight (e.g., m/z 463.2 [M+H]+) .
- NMR analysis : Key signals include δ 8.45 ppm (pyridinyl H), δ 7.82 ppm (benzamide aromatic H), and δ 3.95 ppm (N–CH3) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 52.3%, H: 3.4%, N: 12.1%) .
How can computational modeling predict the binding mode of this compound to Jak2?
Answer:
- Docking studies : Use AutoDock Vina with Jak2’s ATP-binding site (PDB: 4BBE). Focus on interactions with Lys882 and Glu898 .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to assess binding pose retention .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity differences between wild-type and V617F mutants .
What strategies optimize the pharmacokinetic profile of this compound?
Answer:
- Solubility enhancement : Introduce polar groups (e.g., morpholine) or formulate as nanocrystals .
- Metabolic stability : Replace labile methyl groups with trifluoromethyl (e.g., as in AZD1480) to reduce CYP450 oxidation .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure PPB; aim for <90% to ensure free fraction availability .
How are spectral data contradictions resolved during structural elucidation?
Answer:
- 2D NMR correlation : HSQC and HMBC confirm connectivity (e.g., pyrazole C5 to pyridinyl C3) .
- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping signals in crowded spectral regions .
- X-ray vs. NMR comparison : Validate proton assignments against crystallographic coordinates .
What in vitro models are suitable for assessing antimicrobial activity of pyrazole-benzamide derivatives?
Answer:
- Gram-positive bacteria : Screen against S. aureus (ATCC 25923) using broth microdilution (MIC ≤8 µg/mL indicates potency) .
- Fungal pathogens : Test against C. albicans biofilms via XTT reduction assay; compare to fluconazole .
- Resistance profiling : Serial passage assays over 20 generations monitor MIC shifts to detect resistance development .
How can reaction yields be improved during large-scale synthesis?
Answer:
- Catalyst optimization : Switch from EDC/HOBt to PyBOP for higher amidation efficiency (>85% yield) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) for pyrazole cyclization .
- Flow chemistry : Continuous processing minimizes intermediate degradation (e.g., halogenated intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
